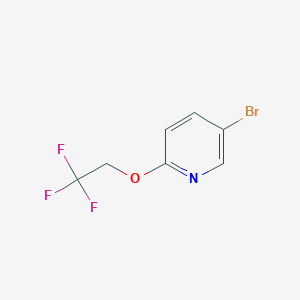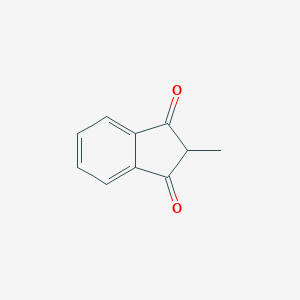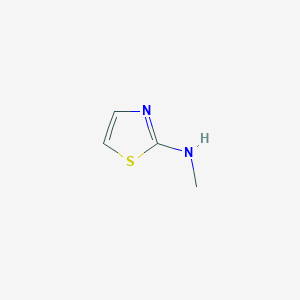![molecular formula C5H4N4O2 B184001 5,6-Dihydro-1H-Imidazo[4,5-d]pyridazin-4,7-dion CAS No. 6293-09-0](/img/structure/B184001.png)
5,6-Dihydro-1H-Imidazo[4,5-d]pyridazin-4,7-dion
Übersicht
Beschreibung
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is an organic compound with the molecular formula C5H4N4O2. It belongs to the class of pyridazinones, which are characterized by a pyridazine ring bearing a ketone group
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
The primary target of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is the Queuine tRNA-ribosyltransferase . This enzyme is involved in the hypermodification of cognate tRNAs .
Mode of Action
The compound interacts with its target by exchanging the guanine residue with 7-aminomethyl-7-deazaguanine in tRNAs with GU(N) anticodons (tRNA-Asp, -Asn, -His and -Tyr) . After this exchange, a cyclopentendiol moiety is attached to the 7-aminomethyl-7-deazaguanine .
Biochemical Pathways
The affected pathway involves the modification of tRNA molecules. The exchange of guanine with 7-aminomethyl-7-deazaguanine in certain tRNAs leads to the hypermodification of these tRNAs
Result of Action
It is known that the compound’s interaction with queuine trna-ribosyltransferase leads to the modification of certain trnas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the imidazo[4,5-d]pyridazine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione include other pyridazinones and imidazopyridazines, such as:
- 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione
- Various substituted imidazopyridazines
Uniqueness
What sets 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione apart is its specific structure and the unique properties it imparts.
Eigenschaften
IUPAC Name |
5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)5(11)9-8-4/h1H,(H,6,7)(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKGXTNRIXSKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978745 | |
| Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6293-09-0 | |
| Record name | 6293-09-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazo[4,5-d]pyridazine-4,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the interaction between 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivatives and TGT?
A1: Research indicates that 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivatives, specifically 2-Butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione (BDI), can form complexes with TGT. This interaction has been studied using X-ray crystallography to determine the structural basis of binding. [, ] One study investigated the complex formation between BDI and a mutated form of TGT (TGT E235Q mutant). [] While the specific details of the interaction mechanism require further investigation, these findings suggest that 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivatives could be potential inhibitors or modulators of TGT.
Q2: Why is understanding the interaction with TGT significant?
A2: TGT is an enzyme involved in tRNA modification, a crucial process for accurate protein synthesis. [, ] Disruptions in tRNA modification can have significant consequences for cellular function. Therefore, understanding how compounds like 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione derivatives interact with TGT could provide valuable insights into potential therapeutic strategies targeting this enzyme. This knowledge could be relevant for developing new treatments for diseases associated with TGT dysfunction or exploring TGT as a target for antimicrobial or anticancer therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














